

Application Notes and Protocols: Sporicidal Efficacy of Oxonia Active

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxonia Active

Cat. No.: B1202147

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the contact time required for **Oxonia Active**, a peracetic acid-based disinfectant, to effectively kill bacterial spores. The information is intended to guide researchers and professionals in the pharmaceutical and drug development industries in the effective use of this sterilant for surface and equipment decontamination.

Overview of Sporicidal Activity

Oxonia Active is a broad-spectrum antimicrobial agent that demonstrates high efficacy against a wide range of microorganisms, including resilient bacterial endospores.^{[1][2][3]} Its primary active ingredient, peracetic acid, in combination with hydrogen peroxide, disrupts the spore's outer layers, leading to inactivation.^[4] The effectiveness of **Oxonia Active** as a sporicide is influenced by factors such as concentration, contact time, temperature, and the presence of organic soil.

Quantitative Data on Sporicidal Efficacy

The following table summarizes the sporicidal efficacy of **Oxonia Active** against various bacterial spores under specific experimental conditions. This data is critical for establishing effective decontamination protocols.

Spore Type	Concentration of Oxonia Active	Contact Time	Log Reduction	Test Conditions
Bacillus anthracis (Ames spores)	Not specified in study	10 minutes	2.93 - 7.76	Soaking of various surfaces (carpet, painted concrete, glass, etc.)(5)
Bacillus anthracis (Ames spores)	Not specified in study	30 minutes	5.55 - 8.08	Soaking of various surfaces (carpet, painted concrete, glass, etc.)(5)
Bacillus anthracis (Ames spores)	Not specified in study	120 minutes	4.62 - 8.08	Soaking of various surfaces (carpet, painted concrete, glass, etc.)(5)
Bacillus subtilis	Not specified in study	10 minutes	6.37	Soaking of glass surfaces(5)
Bacillus subtilis	Not specified in study	30 minutes	6.98	Soaking of glass surfaces(5)
Bacillus subtilis	Not specified in study	120 minutes	7.63	Soaking of glass surfaces(5)
Clostridioides difficile (endospores)	3 fl. oz. per gallon	5 minutes	Not specified, but stated as "effective against"	On pre-cleaned, hard, non-porous surfaces(6)(7)
Various Bacillus and Clostridium species	2%	Not specified	Order of sensitivity determined	Aqueous suspension at 40°C(2)

Note on Bacillus and Clostridium Species Sensitivity: A study using 2% **Oxonia Active** at 40°C in an aqueous suspension found the following order of sensitivity (from least to most sensitive):
Bacillus cereus > B. subtilis A > B. stearothermophilus > B. subtilis var. globigii > B. coagulans > Clostridium sporogenes (PA3679) > C. butyricum > C. botulinum type B (nonproteolytic) > C. botulinum type B (proteolytic) = C. botulinum type A = C. botulinum type E.^[2] Spores in a dry state were found to be less sensitive than those in an aqueous suspension.^[2]

Experimental Protocols

The following are generalized protocols for determining the sporicidal efficacy of **Oxonia Active** based on standard methodologies.

Suspension Test Protocol

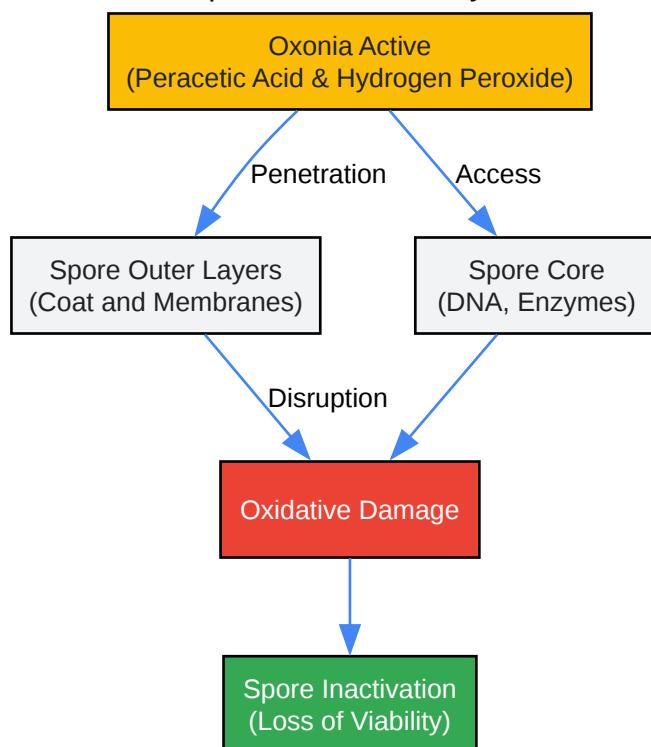
This protocol is adapted from standard suspension test methodologies to determine the sporicidal activity of a disinfectant.

- Spore Suspension Preparation:
 - Prepare a standardized suspension of the target bacterial spores (e.g., Bacillus subtilis, Clostridium sporogenes) with a known concentration (e.g., 10⁷ to 10⁸ colony-forming units per milliliter [CFU/mL]).
- Disinfectant Preparation:
 - Prepare the desired concentration of **Oxonia Active** solution using sterile, deionized water.
- Exposure:
 - Add a specific volume of the spore suspension to a predetermined volume of the **Oxonia Active** solution at a controlled temperature.
 - At specified contact times (e.g., 5, 10, 15, 30 minutes), withdraw an aliquot of the mixture.
- Neutralization:

- Immediately transfer the aliquot to a validated neutralizing solution (e.g., sodium thiosulfate with catalase) to stop the sporicidal action of the **Oxonia Active**.
- Enumeration:
 - Perform serial dilutions of the neutralized sample.
 - Plate the dilutions onto an appropriate growth medium.
 - Incubate the plates under suitable conditions to allow for spore germination and colony formation.
 - Count the number of viable colonies to determine the surviving spore concentration.
- Calculation of Log Reduction:
 - Calculate the log reduction in viable spores by comparing the initial spore concentration to the concentration after treatment.

Carrier Test Protocol

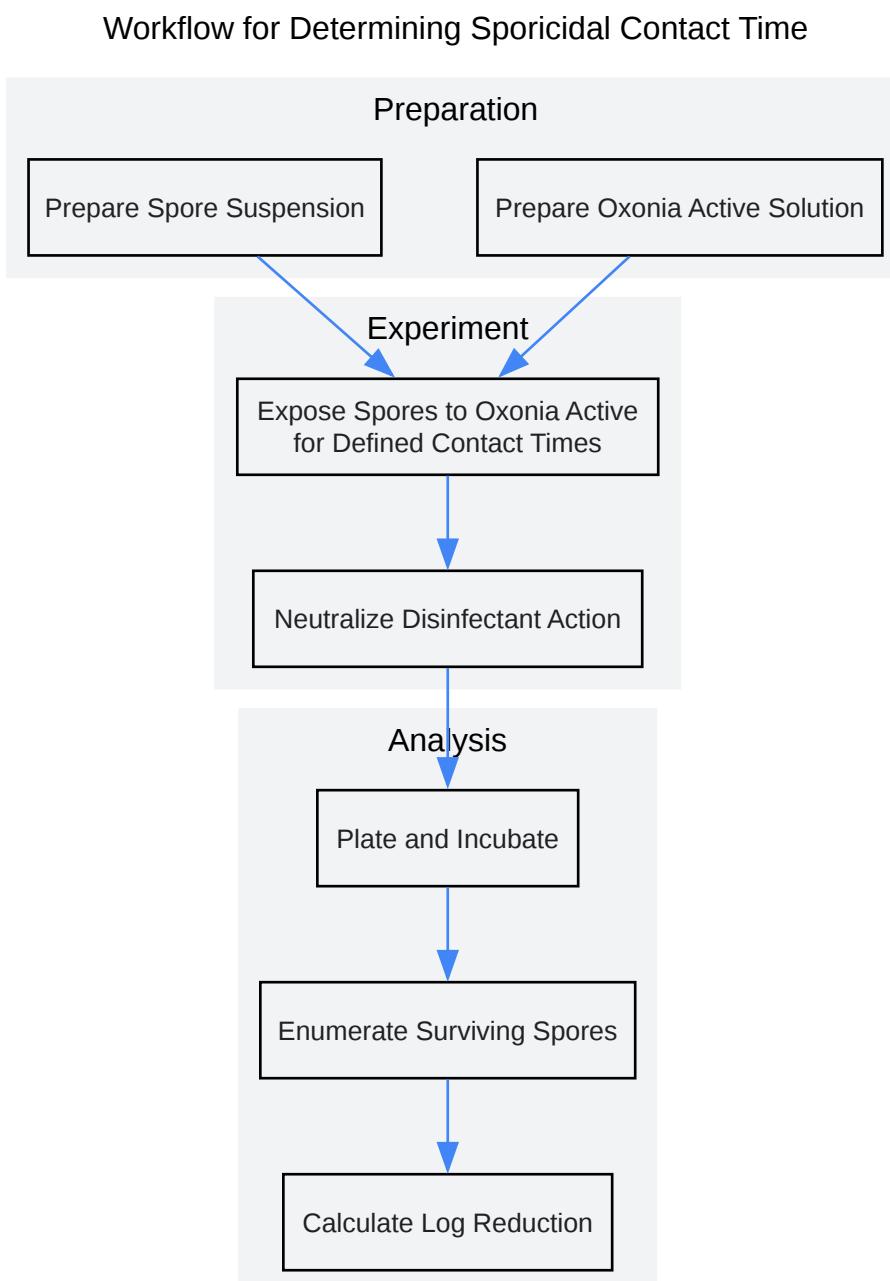
This protocol is based on methodologies for testing disinfectant efficacy on surfaces, such as the AOAC Sporicidal Activity of Disinfectants test.


- Carrier Preparation:
 - Use sterile carriers of a specified material (e.g., stainless steel, glass, porcelain).
 - Inoculate each carrier with a defined volume of the spore suspension and allow it to dry under controlled conditions.
- Disinfectant Application:
 - Immerse the inoculated carriers in the prepared **Oxonia Active** solution for the desired contact time. Ensure the entire surface of the carrier is in contact with the disinfectant.
- Neutralization and Spore Recovery:
 - After the contact time, transfer the carrier to a neutralizing broth.

- Use physical methods (e.g., vortexing, sonication) to elute the surviving spores from the carrier into the neutralizer.
- Enumeration and Log Reduction Calculation:
 - Follow steps 5 and 6 from the Suspension Test Protocol to determine the log reduction of spores on the carrier surface.

Visualizations

Signaling Pathway of Spore Inactivation by Peracetic Acid


Mechanism of Spore Inactivation by Oxonia Active

[Click to download full resolution via product page](#)

Caption: Oxidative damage to spore structures by **Oxonia Active**.

Experimental Workflow for Sporicidal Efficacy Testing

[Click to download full resolution via product page](#)

Caption: Generalized workflow for sporicidal efficacy testing.

Conclusion

Oxonia Active is a potent sporicide, but its efficacy is highly dependent on the application parameters. The provided data and protocols offer a foundation for developing and validating effective decontamination procedures. It is crucial to conduct in-house validation studies that mimic the specific environmental conditions, surfaces, and spore challenges relevant to the intended application to ensure the desired level of sporicidal activity is achieved.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nelsonjameson.com [nelsonjameson.com]
- 2. Efficacy of oxonia active against selected spore formers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ecolab.com [ecolab.com]
- 4. Mechanism of Sporicidal Activity for the Synergistic Combination of Peracetic Acid and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. ecolab.com [ecolab.com]
- 7. scribd.com [scribd.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Sporicidal Efficacy of Oxonia Active]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1202147#contact-time-required-for-oxonia-active-to-kill-spores>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com